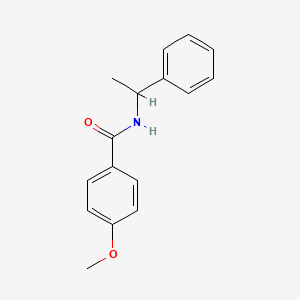

4-methoxy-N-(1-phenylethyl)benzamide

Description

Contextualization of Benzamide (B126) Scaffolds in Chemical Research

Benzamide scaffolds, characterized by a carbonyl group attached to a nitrogen atom which is bonded to a benzene (B151609) ring, are a cornerstone in organic chemistry. pharmaguideline.com This functional group is not only robust but also amenable to a variety of chemical modifications, making it an ideal platform for constructing complex molecules. walshmedicalmedia.com Benzamides are typically white or pale-colored powders, soluble in organic solvents, and are relatively stable compounds. pharmaguideline.com Their prevalence is notable in medicinal chemistry, where they are integral to the structure of numerous therapeutic agents. walshmedicalmedia.com The versatility of the benzamide framework allows for the introduction of diverse substituents on both the benzene ring and the amide nitrogen, enabling the fine-tuning of electronic and steric properties to achieve desired reactivity and biological activity.

Significance of Phenylethylamine Motifs in Organic Chemistry

The phenylethylamine motif is a fundamental structural unit found in a vast range of natural products, neurotransmitters, and synthetic compounds. nih.gov It consists of a phenyl group attached to an ethylamine (B1201723) side chain. preprints.org This structural element is of particular importance in medicinal chemistry and neurochemistry due to its presence in endogenous catecholamines like dopamine and norepinephrine. nih.gov In the realm of asymmetric synthesis, chiral 1-phenylethylamine (B125046) is recognized as a "privileged chiral inducer and auxiliary." nih.govnbinno.com Available in both enantiomeric forms, it is widely used to introduce chirality into molecules, enabling the stereoselective synthesis of complex targets. nih.govrsc.org Its application as a chiral auxiliary allows for the control of stereochemical outcomes in a variety of chemical reactions, which is crucial for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. nbinno.com

Overview of 4-methoxy-N-(1-phenylethyl)benzamide as a Research Focus

This compound, with the chemical formula C16H17NO2, is a specific derivative that combines the key features of both benzamides and chiral phenylethylamines. The presence of the methoxy (B1213986) group on the benzoyl ring and the chiral center in the N-phenylethyl group makes it a molecule of significant interest for stereoselective synthesis and chiral recognition studies. Its structure suggests potential applications as a chiral resolving agent or as a chiral auxiliary in asymmetric synthesis, drawing parallels from the well-established roles of similar N-(1-phenylethyl)benzamide derivatives. The investigation into its synthesis, spectroscopic characterization, and potential applications provides valuable insights into the structure-property relationships of functionalized benzamides.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-N-(1-phenylethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-12(13-6-4-3-5-7-13)17-16(18)14-8-10-15(19-2)11-9-14/h3-12H,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMHDGNALXUEDAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00385147 | |

| Record name | 4-methoxy-N-(1-phenylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68162-84-5 | |

| Record name | 4-methoxy-N-(1-phenylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methoxy N 1 Phenylethyl Benzamide

Direct Amidation Reactions in Benzamide (B126) Synthesis

Direct amidation reactions, which form an amide bond directly from carboxylic acids or their derivatives like alcohols with amines, are highly desirable as they minimize waste and often proceed under milder conditions. These methods circumvent the need for stoichiometric activating agents, which can be hazardous and generate significant byproducts.

A significant advancement in direct amidation is the tandem oxidative amidation of alcohols with amine hydrochloride salts. acs.orgnih.gov This process combines the oxidation of a primary alcohol to an aldehyde and subsequent condensation with an amine to form an amide in a single pot. Using amine hydrochloride salts is particularly advantageous as they are often more stable, less volatile, and easier to handle than the corresponding free amines. This one-pot reaction is an efficient and practical route for synthesizing a wide range of benzamides. researchgate.net

Catalytic Approaches for 4-methoxy-N-(1-phenylethyl)benzamide Synthesis

Catalysis is central to the development of efficient amidation reactions. Both homogeneous and heterogeneous catalysts have been explored to facilitate the direct coupling of alcohols and amines, offering pathways with high atom efficiency and environmental compatibility. researchgate.netnih.gov

Heterogeneous catalysts, particularly those supported on magnetic nanoparticles, have gained prominence in organic synthesis. rsc.org These catalysts merge the high efficiency of homogeneous systems with the practical benefits of heterogeneous ones, such as straightforward separation from the reaction mixture and potential for recyclability. acs.orgrsc.org Their high stability and ease of recovery using an external magnet make them ideal for sustainable chemical processes. acs.orgresearchgate.net

Superparamagnetic core-shell nanoparticles, specifically iron(III) hydroxide-coated magnetite (Fe(OH)₃@Fe₃O₄), have been successfully employed as an efficient and reusable heterogeneous catalyst for the tandem oxidative amidation of alcohols with amine hydrochloride salts. acs.orgnih.govresearchgate.net This nanocomposite facilitates the synthesis of various primary, secondary, and tertiary amides in moderate to good yields. nih.govresearchgate.net A key feature of this catalytic system is its excellent reusability; the catalyst can be recovered using an external magnet and reused for up to six cycles without a significant decline in its catalytic activity. acs.orgnih.gov The iron ions coated on the magnetic nanoparticles are believed to play the primary catalytic role. acs.org

Table 1: Model Reaction - Synthesis of N-benzylbenzamide using Fe(OH)₃@Fe₃O₄ Catalyst This table illustrates the catalytic efficiency for a representative benzamide synthesis using the described methodology.

| Entry | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Fe(OH)₃@Fe₃O₄ | 25 | 6 | 18 |

| 2 | Fe(OH)₃@Fe₃O₄ | 80 | 3 | 92 |

| 3 | Fe₃O₄ | 80 | 12 | 25 |

Beyond magnetic nanoparticles, other catalytic systems have been developed for benzamide synthesis. Inexpensive iron nitrate (B79036) (Fe(NO₃)₃) has been used as a catalyst for the tandem oxidative amidation of benzyl (B1604629) alcohols with amine hydrochloride salts, utilizing air and aqueous t-butyl hydroperoxide as oxidants under mild conditions. researchgate.net This method provides an economical and practical route to various benzamides. researchgate.net

Furthermore, homogenous ruthenium complexes have been reported to catalyze the direct acylation of primary amines with alcohols, producing amides and molecular hydrogen as the sole byproduct. nih.gov This dehydrogenative amidation pathway is highly atom-efficient and does not require an external oxidant. nih.gov Boron-based reagents, such as tris(2,2,2-trifluoroethyl) borate (B1201080) (B(OCH₂CF₃)₃), have also been shown to be effective stoichiometric reagents for the direct amidation of carboxylic acids and amines. acs.orgnih.gov

Heterogeneous Catalysis Utilizing Magnetic Nanoparticles

Optimization of Reaction Conditions and Parameters

The optimization of reaction conditions is critical to maximizing the yield and efficiency of benzamide synthesis. For the Fe(OH)₃@Fe₃O₄ catalyzed tandem oxidative amidation, several parameters were systematically investigated to identify the optimal protocol. acs.org The key parameters optimized include the choice of base, solvent, oxidant, reaction temperature, and catalyst loading.

The optimal conditions for this specific transformation were determined to be:

Catalyst Loading: 20 mg of Fe(OH)₃@Fe₃O₄ per 0.5 mmol of alcohol. acs.org

Temperature: 80 °C. acs.org

Solvent: Acetonitrile (B52724) (CH₃CN). acs.org

Base: Calcium carbonate (CaCO₃). acs.org

Oxidant: Tert-butyl hydroperoxide (t-BuOOH). acs.org

Under these optimized conditions, the direct oxidative amidation proceeds efficiently, demonstrating the importance of fine-tuning reaction parameters to achieve desired outcomes in catalytic synthesis. acs.org

Table 2: Optimization of Reaction Parameters for Tandem Oxidative Amidation Based on the model reaction of benzyl alcohol with benzylamine (B48309) hydrochloride salt.

| Parameter Tested | Condition | Yield (%) |

| Base | CaCO₃ | 92 |

| K₂CO₃ | 81 | |

| Cs₂CO₃ | 76 | |

| Solvent | CH₃CN | 92 |

| Dichloroethane | 78 | |

| Toluene (B28343) | 65 | |

| Catalyst Loading | 20 mg | 92 |

| 15 mg | 83 | |

| Temperature | 80 °C | 92 |

| 60 °C | 65 | |

| 25 °C | 18 |

Temperature and Solvent Effects on Reaction Efficiency

The choice of solvent and the reaction temperature are critical parameters that can significantly influence the rate and outcome of the amidation reaction. Solvents play a multifaceted role, including dissolving reactants, facilitating heat transfer, and in some cases, participating in the reaction mechanism. The reaction temperature provides the necessary activation energy for the reaction to proceed.

A study on the direct amidation of 4-methoxybenzoic acid with 1-phenylethylamine (B125046) using a boric acid catalyst highlighted the interplay between solvent polarity and temperature. The results, summarized in the table below, indicate that non-polar, high-boiling point solvents generally provide higher yields. Toluene, a common solvent for boric acid-catalyzed amidations, afforded a high yield of 92% when the reaction was conducted at its reflux temperature for 24 hours. In contrast, more polar solvents like N,N-dimethylformamide (DMF) and acetonitrile resulted in lower yields, which could be attributed to potential side reactions or unfavorable solvation effects on the transition state. The effect of temperature is also pronounced; for instance, in toluene, decreasing the temperature from 110 °C (reflux) to 80 °C led to a significant drop in yield from 92% to 65%.

Interactive Data Table: Effect of Temperature and Solvent on the Yield of this compound

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Toluene | 110 (Reflux) | 24 | 92 |

| 2 | Toluene | 80 | 24 | 65 |

| 3 | Xylene | 140 (Reflux) | 24 | 88 |

| 4 | Dioxane | 101 (Reflux) | 24 | 75 |

| 5 | Acetonitrile | 82 (Reflux) | 24 | 58 |

| 6 | N,N-Dimethylformamide (DMF) | 110 | 24 | 45 |

Catalyst Loading and Reaction Time Studies

As illustrated in the table below, increasing the catalyst loading from 1 mol% to 5 mol% in toluene at reflux resulted in a significant increase in yield from 70% to 92% within 24 hours. A further increase to 10 mol% only offered a marginal improvement to 94%, suggesting that 5 mol% is near the optimal loading for this transformation. The reaction time profile at 5 mol% catalyst loading shows that a substantial amount of product is formed within the first 12 hours (78% yield), with the reaction approaching completion at around 24 hours. Extending the reaction time to 36 hours did not lead to a significant increase in yield, indicating that the reaction has reached equilibrium or completion.

Interactive Data Table: Catalyst Loading and Reaction Time Studies for the Synthesis of this compound in Toluene at Reflux

| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |

| 1 | 1 | 24 | 70 |

| 2 | 2.5 | 24 | 85 |

| 3 | 5 | 12 | 78 |

| 4 | 5 | 24 | 92 |

| 5 | 5 | 36 | 93 |

| 6 | 10 | 24 | 94 |

Synthetic Yield and Selectivity Considerations

Achieving high yield and selectivity is a primary goal in the synthesis of this compound. The yield is a measure of the efficiency of the reaction in converting reactants to the desired product, while selectivity refers to the ability to form the target compound over other possible side products.

In the context of synthesizing this amide, the primary consideration for selectivity is the chemoselective formation of the amide bond without promoting side reactions. For instance, when using acyl chlorides as the starting material, the reaction with the amine is typically fast and high-yielding. However, the generation of hydrochloric acid as a byproduct necessitates the use of a base to neutralize it and prevent the protonation of the amine reactant, which would render it unreactive. The Schotten-Baumann reaction conditions, which involve an aqueous base, are often employed for this purpose and can provide excellent yields.

For direct amidation methods, such as the boric acid-catalyzed reaction discussed, the main challenge to yield is often the position of the reaction equilibrium. The removal of water, a byproduct of the condensation, can drive the reaction towards the product side. This is often achieved by using a Dean-Stark apparatus when the reaction is performed in a solvent like toluene.

When chiral 1-phenylethylamine is used, diastereoselectivity can become a factor if the carboxylic acid partner also contains a stereocenter. However, in the case of 4-methoxybenzoic acid, which is achiral, the primary product is a single pair of enantiomers if racemic 1-phenylethylamine is used, or a single enantiomer if an enantiomerically pure amine is used. The primary focus of selectivity in this specific synthesis is therefore on chemoselectivity. High yields reported in optimized procedures, often exceeding 90%, suggest that side reactions are minimal under the appropriate conditions.

Stereochemical Aspects in the Synthesis of 4 Methoxy N 1 Phenylethyl Benzamide

Enantioselective Synthesis of Chiral Benzamides

The primary strategy for the enantioselective synthesis of 4-methoxy-N-(1-phenylethyl)benzamide is a substrate-controlled approach. This method leverages a pre-existing stereocenter in one of the starting materials to direct the stereochemical outcome of the reaction. The most direct and common synthesis involves the acylation of an enantiomerically pure amine with an achiral acylating agent.

In this case, either (R)-(+)-1-phenylethylamine or (S)-(-)-1-phenylethylamine, which are commercially available in high enantiopurity, is reacted with 4-methoxybenzoyl chloride. This reaction, typically carried out in the presence of a non-chiral base like triethylamine (B128534) or pyridine (B92270) to scavenge the HCl byproduct, proceeds via a nucleophilic acyl substitution mechanism. Since the stereocenter on the amine is not involved in the reaction, its configuration is retained in the final benzamide (B126) product. This method is highly efficient and provides direct access to the desired enantiomer of the target compound with high enantiomeric excess (e.e.), directly reflecting the purity of the starting chiral amine.

Reaction Scheme: (R)-1-phenylethylamine + 4-methoxybenzoyl chloride → (R)-4-methoxy-N-(1-phenylethyl)benzamide + HCl (S)-1-phenylethylamine + 4-methoxybenzoyl chloride → (S)-4-methoxy-N-(1-phenylethyl)benzamide + HCl

While less common for this specific molecule, other enantioselective methods for benzamide synthesis exist, such as catalytic asymmetric amidation or the kinetic resolution of a racemic starting material. However, the substrate-controlled approach remains the most practical and widely used due to the accessibility of the chiral precursors.

Chiral Resolution Techniques for Enantiomeric Separation

When an enantioselective synthesis is not viable or when a racemic mixture is produced, chiral resolution becomes necessary to separate the enantiomers. For this compound, resolution is most practically applied to its precursor, 1-phenylethylamine (B125046).

Classical resolution involves reacting racemic 1-phenylethylamine with an enantiomerically pure chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts. Diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

Commonly used chiral resolving agents for amines include:

(+)-Tartaric acid

(-)-Mandelic acid

(+)-Camphorsulfonic acid

The process involves dissolving the racemic amine and the chiral acid in a suitable solvent. As the solution cools or the solvent evaporates, the less soluble diastereomeric salt crystallizes out, leaving the more soluble one in the mother liquor. After separation by filtration, the desired enantiomer of the amine is recovered by treating the purified diastereomeric salt with a base to neutralize the chiral acid. The liberated, enantiomerically pure amine can then be used to synthesize the target benzamide as described in the previous section.

Stereochemical Analysis and Purity Determination

Accurate determination of stereochemical configuration and enantiomeric purity is a critical final step. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess (e.e.) of a chiral compound. rsc.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. rsc.org This differential interaction leads to different retention times, allowing for their separation and quantification.

For N-aryl benzamides like this compound, CSPs based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support) are often effective. The choice of mobile phase, typically a mixture of a nonpolar solvent like heptane (B126788) or hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is crucial for achieving optimal separation. mdpi.com The ratio of the two enantiomers is determined by integrating the areas of their respective peaks in the chromatogram.

Table 1: Example Chiral HPLC Method for Enantiomeric Purity

| Parameter | Condition |

| Column | Chiral Polysaccharide-based CSP (e.g., Lux Cellulose-3) mdpi.com |

| Mobile Phase | n-Heptane / 2-Propanol (90:10 v/v) |

| Flow Rate | 1.0 mL/min mdpi.com |

| Temperature | 25 °C |

| Detection | UV at 254 nm mdpi.com |

| Expected Outcome | Baseline separation of (R)- and (S)-enantiomer peaks. |

This table presents a typical, illustrative method. Actual conditions may require optimization.

Spectroscopic Methods for Chiral Confirmation

While HPLC quantifies enantiomeric purity, spectroscopic methods are used to confirm the absolute configuration and provide qualitative evidence of chirality.

Polarimetry (Optical Rotation): This classical technique measures the rotation of plane-polarized light by a solution of a chiral compound. Each enantiomer rotates the light to an equal but opposite degree. The specific rotation ([α]) is a characteristic physical property. For example, (R)-1-phenylethylamine is dextrorotatory (+), while the (S)-enantiomer is levorotatory (-). This provides a straightforward, albeit less sensitive, method for confirming the identity of the bulk sample's dominant enantiomer.

Chiroptical Spectroscopy (CD/VCD): Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. nih.govmdpi.com Vibrational Circular Dichroism (VCD) does the same in the infrared region. nih.gov These techniques provide a unique spectral fingerprint for each enantiomer. The resulting spectra are mirror images for the two enantiomers. By comparing the experimental CD or VCD spectrum to that predicted by quantum chemical calculations for a known configuration (e.g., the R-enantiomer), the absolute configuration of the synthesized compound can be unambiguously determined. nih.gov

NMR Spectroscopy with Chiral Solvating Agents (CSAs): In a standard NMR experiment, enantiomers are indistinguishable. However, by adding a chiral solvating agent (CSA) to the NMR tube, transient diastereomeric complexes are formed. nih.gov These complexes have distinct NMR spectra. A well-known CSA for amides is Kagan's amide, (R)-(−)-3,5-dinitro-N-(1-phenylethyl)benzamide, a compound structurally related to the target molecule. nih.gov The interaction between the CSA and the enantiomers of this compound can lead to chemical shift differences (Δδ) for specific protons, allowing for the visualization and quantification of both enantiomers in the NMR spectrum. nih.gov

Table 2: Summary of Stereochemical Analysis Techniques

| Technique | Principle | Information Obtained |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | Enantiomeric excess (e.e.), quantitative purity. rsc.org |

| Polarimetry | Rotation of plane-polarized light. | Sign (+/-) and magnitude of optical rotation, confirmation of bulk enantiomer. |

| Circular Dichroism (CD) | Differential absorption of circularly polarized light. | Confirmation of absolute configuration, qualitative analysis. mdpi.com |

| NMR with CSAs | Formation of transient diastereomeric complexes. | Confirmation of enantiomeric presence and ratio. nih.gov |

Derivatives and Analogues of 4 Methoxy N 1 Phenylethyl Benzamide

Synthesis of Substituted 4-methoxybenzamide (B147235) Derivatives

The synthesis of derivatives often begins with the modification of the 4-methoxybenzoyl chloride or a related precursor. A common method involves the reaction of a substituted benzoyl chloride with (R)-(+)-α-methylbenzylamine to form the desired amide. nih.govchembk.com Aromatic amides are versatile structures that can be constructed to serve numerous functions. researchgate.net The ease of synthesis for benzamide (B126) and sulfonamide derivatives makes them attractive candidates for chemical exploration. mdpi.com

General synthetic routes often involve condensing acyl chlorides with appropriate amines. For instance, substituted acids can be refluxed in thionyl chloride (SOCl₂) to generate acyl chlorides, which are then reacted with an amine in the presence of a base like triethylamine (B128534) to yield the final benzamide derivative. nih.gov

Halogenation on the Benzene (B151609) Ring (e.g., 2-Fluoro-4-methoxy-N-(1-phenylethyl)benzamide)

Introducing halogen atoms, such as fluorine, onto the benzene ring is a common strategy to modulate the electronic properties of the molecule. The synthesis of a fluorinated analogue like 2-Fluoro-4-methoxy-N-(1-phenylethyl)benzamide can be achieved through several routes. One approach involves the use of a fluorinated precursor, such as 2-fluoro-4-nitrobenzoic acid, which can be synthesized by oxidizing 2-fluoro-4-nitrotoluene. researchgate.net This acid can then be converted to its acyl chloride and reacted with 1-phenylethylamine (B125046). The benzanilide (B160483) core, present in these types of compounds, is found in molecules with a wide range of biological activities. nih.gov

The synthesis of related fluorinated benzamides, such as 4-amino-2-fluoro-N-methyl-benzamide, highlights key steps like chlorination, amination, and hydrogenation that are applicable in these synthetic schemes. researchgate.net The structure of N-aryl 2-fluorobenzamide (B1203369) derivatives has been a subject of study, confirming the feasibility of incorporating fluorine into this scaffold. nih.gov

Table 1: Synthetic Steps for Fluorinated Benzamide Derivatives

| Step | Description | Precursor Example | Reagents | Product Example | Reference |

| Oxidation | Introduction of a carboxylic acid group. | 2-fluoro-4-nitrotoluene | Potassium permanganate | 2-Fluoro-4-nitrobenzoic acid | researchgate.net |

| Chlorination | Conversion of carboxylic acid to acyl chloride. | 2-Fluoro-4-nitrobenzoic acid | Thionyl chloride (SOCl₂) | 2-Fluoro-4-nitrobenzoyl chloride | nih.govresearchgate.net |

| Amination | Formation of the amide bond. | 2-Fluoro-4-nitrobenzoyl chloride | 1-phenylethylamine | 2-Fluoro-4-nitro-N-(1-phenylethyl)benzamide | researchgate.net |

| Reduction | Conversion of the nitro group to an amino group. | 2-Fluoro-4-nitro-N-(1-phenylethyl)benzamide | Pd/C, H₂ | 4-Amino-2-fluoro-N-(1-phenylethyl)benzamide | researchgate.net |

Alkoxy Group Modifications (e.g., 3-ethoxy-4-methoxy-N-(1-phenylethyl)benzamide)

Modifying the alkoxy group on the benzamide ring can also lead to novel derivatives. For example, creating a 3-ethoxy-4-methoxy analogue involves starting with a different precursor material. A common starting material for such modifications is isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde). google.com This compound can undergo ethylation using reagents like bromoethane (B45996) or diethyl sulfate (B86663) under basic conditions to yield 3-ethoxy-4-methoxybenzaldehyde. google.com

This aldehyde is a key intermediate that can be further oxidized to the corresponding carboxylic acid (3-ethoxy-4-methoxybenzoic acid). Following the standard procedure, the carboxylic acid is converted to its acyl chloride and then reacted with 1-phenylethylamine to produce the final product, 3-ethoxy-4-methoxy-N-(1-phenylethyl)benzamide. This multi-step process allows for the introduction of various alkoxy groups at different positions on the benzene ring. google.com

Functionalization of the 1-phenylethyl Moiety

The 1-phenylethyl portion of the molecule also presents opportunities for functionalization. This chiral amine is often used as a resolving agent in chemistry, and its derivatives are of significant interest. nih.govmdpi.com For example, the N-(1-phenylethyl)amide can be converted to the corresponding thioamide. The synthesis of (R)-(+)-3,5-dinitro-N-(1-phenylethyl)benzothioamide from its amide precursor is achieved by treatment with Lawesson's reagent, which facilitates the O→S carbonyl metathesis. mdpi.com

Furthermore, the N-(1-phenylethyl) group can be cleaved under specific conditions. Using methanesulfonic acid in refluxing toluene (B28343) has been shown to be an efficient method for removing this unit to yield the primary amide. researchgate.net This cleavage is selective and can be performed in the presence of other protecting groups, demonstrating its utility in more complex synthetic sequences. researchgate.net This reactivity allows for the 1-phenylethyl group to be used as a temporary chiral auxiliary or protecting group that can be removed at a later stage.

Structure-Synthesis Relationship Studies for Analogues

The development of a synthetic route for 2-phenoxybenzamides involved a retrosynthetic analysis that broke the target molecule into a 2-phenoxy scaffold and a substituted aniline (B41778) derivative. mdpi.com These fragments were prepared separately and then coupled to form the final amide. This strategy is often employed when direct functionalization of the parent molecule is challenging. The choice of coupling reactions, protecting groups, and purification methods is directly dictated by the structural features of the desired analogue. tandfonline.commdpi.com

Development of Novel Benzamide Scaffolds

Research has also focused on the development of entirely new molecular scaffolds based on the benzamide framework to create compounds with unique three-dimensional shapes and properties. nih.govresearchgate.netnih.gov Introducing sp³-rich moieties into traditional sp²-hybridized structures is one such strategy, though it can be challenging. acs.org A "scaffold hopping" approach, where parts of known molecules are combined or replaced, can lead to novel chemotypes. acs.org

For example, a series of benzamide derivatives containing benzamidophenyl and phenylacetamidophenyl scaffolds were designed and synthesized based on structure optimization of a previously reported compound. nih.gov Similarly, a modular combinatorial chemistry approach has been used to develop a novel class of inhibitors containing an aminophenyl-benzamide headgroup. researchgate.netnih.gov These studies demonstrate a rational design process where a core scaffold is systematically modified to produce a library of related compounds for further investigation. acs.org

Advanced Applications in Organic Synthesis and Medicinal Chemistry Research

4-methoxy-N-(1-phenylethyl)benzamide as a Synthetic Intermediate

In organic synthesis, this compound can be envisioned as a valuable synthetic intermediate. Its structure is derived from two key components: 4-methoxybenzoic acid and (R)- or (S)-1-phenylethylamine. The 1-phenylethylamine (B125046) (α-PEA) portion is a widely recognized chiral auxiliary. nih.gov Chiral auxiliaries are instrumental in asymmetric synthesis for inducing stereoselectivity in chemical reactions, which is crucial for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. nih.gov

The amide linkage in this compound provides a stable yet potentially cleavable connection. This allows the chiral 1-phenylethyl group to guide the stereochemical outcome of a reaction at a different part of the molecule. Once the desired chirality is established, the auxiliary can be removed through hydrolysis of the amide bond to yield a chiral product. The stability of the amide bond makes the intermediate robust enough to withstand various reaction conditions before the final deprotection step.

Building Block for Complex Molecular Architectures

The structure of this compound offers several points for elaboration, making it a potential building block for more complex molecular architectures. The phenyl ring of the 1-phenylethyl group and the 4-methoxyphenyl (B3050149) ring can be subjected to various substitution reactions to introduce additional functional groups.

Furthermore, the amide nitrogen, after deprotonation, can serve as a nucleophile. The inherent chirality of the 1-phenylethyl group can direct the approach of electrophiles, leading to the diastereoselective formation of new stereocenters. This strategy is a cornerstone of asymmetric synthesis, enabling the construction of intricate three-dimensional structures from simpler, achiral starting materials. The resulting complex molecules, bearing specific stereochemical configurations, are often sought after for their potential biological activities.

Role in the Development of Active Pharmaceutical Ingredients (API) Research

The benzamide (B126) scaffold is a common feature in a multitude of approved drugs and investigational compounds, exhibiting a wide array of biological activities. Novel benzamide derivatives are actively being synthesized and evaluated for their therapeutic potential. For instance, various phenylethyl benzamide derivatives have been investigated as glucokinase activators for the potential treatment of type 2 diabetes mellitus. nih.gov

Given this context, this compound could serve as a precursor or a template for the development of new Active Pharmaceutical Ingredients (APIs). Medicinal chemists could systematically modify its structure to explore structure-activity relationships (SAR). For example, the methoxy (B1213986) group could be altered to other alkoxy groups or replaced with other substituents to modulate the electronic properties and binding interactions with biological targets. Similarly, the phenylethyl moiety could be substituted or replaced to optimize pharmacokinetic and pharmacodynamic properties.

The development of APIs from such scaffolds often involves the synthesis of a library of related compounds, followed by biological screening to identify lead compounds with desired therapeutic effects.

Exploration of Related Functional Groups in Organic Synthesis

The functional groups present in this compound, namely the amide, the methoxy group, and the chiral amine precursor, are of significant interest in organic synthesis.

Amide Group: The amide bond is one of the most fundamental functional groups in organic chemistry and biochemistry. Modern synthetic methods are continuously being developed for the efficient formation and cleavage of amide bonds. researchgate.net

4-Methoxybenzoyl (PMB) Group: The para-methoxybenzyl (PMB) group, a component of the 4-methoxybenzoyl moiety, is a well-established protecting group in organic synthesis, particularly for alcohols and amines. researchgate.netnih.gov Its stability under various conditions and its selective removal under oxidative or acidic conditions make it a versatile tool in multi-step syntheses. researchgate.netnih.gov

Chiral 1-Phenylethylamine: As previously mentioned, 1-phenylethylamine is a privileged chiral auxiliary. Its derivatives are extensively used to introduce chirality in the synthesis of natural products and medicinal substances. nih.gov The development of new applications for this chiral building block remains an active area of research. nih.gov

The interplay of these functional groups within a single molecule like this compound provides a platform for exploring new synthetic methodologies and creating diverse molecular structures.

Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, a detailed molecular map can be constructed.

The ¹H NMR spectrum of 4-methoxy-N-(1-phenylethyl)benzamide is expected to show distinct signals corresponding to each unique proton environment in the molecule. The predicted chemical shifts (δ) in parts per million (ppm) are based on the analysis of its constituent parts: the 4-methoxyphenyl (B3050149) group, the benzamide (B126) linkage, and the 1-phenylethyl group.

The protons on the 4-methoxyphenyl ring are anticipated to appear as two distinct doublets in the aromatic region (approximately 6.8-7.8 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-donating methoxy (B1213986) group would be upfield (lower ppm) compared to the protons ortho to the electron-withdrawing carbonyl group. The five protons of the monosubstituted phenyl ring on the ethylamine (B1201723) moiety would likely appear as a multiplet. The methoxy group protons (-OCH₃) should present as a sharp singlet around 3.8 ppm. The methine proton (-CH) of the ethyl group would be a quartet or multiplet, coupled to both the adjacent methyl protons and the amide proton. The methyl protons (-CH₃) would appear as a doublet. The amide proton (N-H) signal is expected to be a broad singlet or a doublet, with its chemical shift being concentration and solvent dependent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H (4-methoxyphenyl, ortho to C=O) | ~ 7.7 - 7.9 | Doublet |

| Aromatic H (phenylethyl) | ~ 7.2 - 7.4 | Multiplet |

| Aromatic H (4-methoxyphenyl, ortho to OCH₃) | ~ 6.9 - 7.0 | Doublet |

| Amide N-H | Variable (e.g., ~ 6.5) | Doublet / Broad Singlet |

| Methine CH | ~ 5.2 - 5.4 | Quintet / Multiplet |

| Methoxy O-CH₃ | ~ 3.8 | Singlet |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal.

The carbonyl carbon (C=O) of the amide is expected to be the most downfield signal, typically appearing in the 165-170 ppm region. The aromatic carbons will produce a series of signals between 114 and 145 ppm. The carbon bearing the methoxy group will be significantly shielded compared to the other quaternary aromatic carbon. The carbons of the phenylethyl group will also have characteristic shifts. The methine carbon attached to the nitrogen will be found around 49 ppm, while the methyl carbon will be the most upfield signal, around 22 ppm. The methoxy carbon signal is expected around 55 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Amide Carbonyl (C=O) | ~ 166 |

| Aromatic C (quaternary, C-C=O) | ~ 126 |

| Aromatic C (quaternary, C-OCH₃) | ~ 162 |

| Aromatic C (quaternary, phenylethyl) | ~ 143 |

| Aromatic CHs | ~ 114 - 132 |

| Methoxy (O-CH₃) | ~ 55 |

| Methine (N-CH) | ~ 49 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

The IR spectrum of this compound would display several characteristic absorption bands. A prominent, strong absorption between 1630 and 1660 cm⁻¹ is expected for the amide C=O stretching vibration (Amide I band). The N-H stretching vibration of the secondary amide should appear as a sharp peak in the range of 3300-3500 cm⁻¹. The N-H bending vibration (Amide II band) is typically observed around 1520-1550 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching will be just below 3000 cm⁻¹. The C-O stretching of the methoxy group should result in a strong band around 1250 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Absorption Range (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| C=O (Amide I) | Stretch | 1630 - 1660 |

| N-H (Amide II) | Bend | 1520 - 1550 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight and can provide structural information through analysis of fragmentation patterns.

The molecular formula of this compound is C₁₆H₁₇NO₂. Its calculated monoisotopic mass is approximately 255.13 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 255.

The fragmentation of the molecular ion can provide further structural confirmation. A common fragmentation pathway for amides is the cleavage of the amide bond (N-CO). nih.govunl.pt This could lead to two primary fragment ions:

The 4-methoxybenzoyl cation (m/z = 135), which is often a very stable and abundant ion in the spectra of 4-methoxybenzamides.

An ion corresponding to the loss of the 4-methoxybenzoyl group, resulting in a fragment from the 1-phenylethylamine (B125046) portion of the molecule.

Another characteristic fragmentation is alpha-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom. This would result in the loss of a methyl radical (CH₃•) from the molecular ion, leading to a fragment at m/z = 240.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Identity |

|---|---|

| 255 | [M]⁺ (Molecular Ion) |

| 240 | [M - CH₃]⁺ |

| 135 | [CH₃OC₆H₄CO]⁺ |

| 105 | [C₆H₅CHCH₃]⁺ |

Advanced Spectroscopic Techniques for Comprehensive Analysis

For a more exhaustive structural elucidation, especially for complex molecules or for determining stereochemistry, advanced spectroscopic techniques are employed.

2D NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental. researchgate.netopenpubglobal.com

COSY would confirm the coupling between protons, for instance, between the methine CH and the methyl CH₃ protons of the phenylethyl group.

HSQC would correlate each proton signal with its directly attached carbon, confirming the assignments made in the 1D ¹H and ¹³C spectra.

HMBC would show correlations between protons and carbons that are two or three bonds away. This is particularly useful for connecting the different fragments of the molecule, such as showing a correlation from the amide N-H proton to the carbonyl carbon and the methine carbon, definitively linking the molecular backbone.

These advanced methods, while not always necessary for routine identification, provide a level of detail that is crucial in fields such as medicinal chemistry and materials science, where precise structural knowledge is paramount.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-methoxybenzoic acid |

| N-(1-phenylethyl)acetamide |

| N-(4-methoxyphenyl)benzamide |

Computational and Theoretical Studies on 4 Methoxy N 1 Phenylethyl Benzamide

Molecular Docking and Ligand-Protein Interactions (Theoretical)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-methoxy-N-(1-phenylethyl)benzamide, this method is instrumental in identifying potential biological targets and understanding the nature of its interactions at the molecular level.

Theoretical docking studies would involve placing this compound into the binding site of a target protein. The process calculates the binding energy and identifies the most stable conformation, known as the binding mode. The interactions are typically governed by non-covalent forces. For this compound, key interactions would likely involve:

Hydrogen Bonding: The amide group (-C(=O)NH-) is a prime candidate for forming hydrogen bonds, with the oxygen atom acting as a hydrogen bond acceptor and the N-H group as a hydrogen bond donor.

Hydrophobic Interactions: The two phenyl rings and the methoxy (B1213986) group's methyl moiety would likely engage in hydrophobic interactions with nonpolar residues of a protein's binding pocket.

Pi-Pi Stacking: The aromatic phenyl rings can interact with aromatic residues of the protein, such as phenylalanine, tyrosine, or tryptophan, through pi-pi stacking.

These interactions are fundamental in determining the binding affinity and specificity of the compound for a particular protein target. Computational studies on similar benzamide-containing molecules often reveal the importance of these interactions in their biological activity.

Table 1: Theoretical Interaction Profile of this compound with a Hypothetical Protein Target

| Interaction Type | Functional Group of Ligand | Potential Interacting Amino Acid Residues |

| Hydrogen Bond (Acceptor) | Carbonyl Oxygen (C=O) | Arginine, Lysine, Histidine |

| Hydrogen Bond (Donor) | Amide Hydrogen (N-H) | Aspartate, Glutamate, Serine |

| Hydrophobic Interactions | Phenyl Rings, Methoxy Group | Leucine, Isoleucine, Valine, Alanine |

| Pi-Pi Stacking | Phenyl Rings | Phenylalanine, Tyrosine, Tryptophan |

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules. edu.krd For this compound, these calculations provide insights into its reactivity, stability, and spectroscopic properties.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output. These maps illustrate the charge distribution on the molecule's surface, highlighting electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. For this compound, the oxygen atom of the carbonyl group would be expected to be a region of high electron density (nucleophilic), while the amide hydrogen would be electron-deficient (electrophilic).

Table 2: Calculated Electronic Properties for Benzamide (B126) Derivatives (Illustrative)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Benzamide | -6.8 | -0.5 | 6.3 |

| 4-methoxybenzamide (B147235) | -6.5 | -0.3 | 6.2 |

| N-phenylbenzamide | -6.7 | -0.6 | 6.1 |

Note: These values are illustrative and represent typical ranges for similar compounds.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape (conformation) of this compound is crucial for its biological activity. Conformational analysis aims to identify the most stable conformations (those with the lowest energy). This can be achieved by systematically rotating the molecule's rotatable bonds and calculating the energy of each resulting conformer. For this molecule, key rotatable bonds include the C-N bond of the amide and the bonds connecting the phenyl rings to the main chain.

Molecular Dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. rasayanjournal.co.in An MD simulation would track the movements of each atom in this compound, considering its interactions with a solvent (like water) and its own internal flexibility. These simulations can reveal how the molecule changes its shape, its preferred conformations in a solution, and the stability of its interactions with a target protein. Such studies are vital for understanding how the molecule behaves in a realistic biological environment.

Prediction of Reaction Pathways and Transition States

Computational chemistry is also a powerful tool for elucidating the mechanisms of chemical reactions. For the synthesis of this compound, theoretical calculations can be used to model the reaction pathway. This involves identifying the reactants, products, and any intermediates or transition states.

A common synthetic route for amides is the reaction of a carboxylic acid (or its derivative, like an acyl chloride) with an amine. In this case, 4-methoxybenzoyl chloride would react with 1-phenylethanamine. Computational methods can be used to calculate the energy profile of this reaction. This profile maps the energy changes as the reactants come together, pass through a high-energy transition state, and form the final product.

By calculating the activation energy (the energy barrier of the transition state), chemists can predict the feasibility and rate of a reaction. These theoretical predictions can help in optimizing reaction conditions, such as temperature and catalyst choice, to improve the yield and efficiency of the synthesis. Computational studies have been used to investigate the reaction pathways for the formation of other, similar compounds. mdpi.com

Future Research Directions and Innovative Methodologies

Development of Sustainable and Greener Synthetic Routes

The future of synthesizing 4-methoxy-N-(1-phenylethyl)benzamide will likely focus on developing more sustainable and environmentally friendly methods. Traditional amide synthesis often involves stoichiometric activating agents and hazardous solvents, leading to significant waste. google.com Green chemistry approaches aim to mitigate these issues through the use of renewable resources, energy-efficient processes, and the reduction of harmful byproducts. google.com

One promising avenue is the use of solvent-free or activation-free conditions. For instance, the direct benzoylation of amines using vinyl benzoate (B1203000) has been demonstrated as a clean and ecocompatible pathway for forming benzamides without the need for solvents or activating agents. google.com Another approach involves the use of greener solvents, such as cyclopentyl methyl ether, in combination with biocatalysts like Candida antarctica lipase (B570770) B, which can produce amides with high yields and purity without the need for extensive purification.

Furthermore, research into catalytic direct amidation reactions, where the only byproduct is water, is a significant area of interest. google.com These methods avoid the poor atom economy of traditional methods that rely on stoichiometric activating agents. The development of such catalytic systems would represent a major step forward in the sustainable production of this compound.

| Parameter | Traditional Synthesis | Greener Synthetic Route |

|---|---|---|

| Starting Materials | 4-methoxybenzoyl chloride, (S)-1-phenylethanamine | 4-methoxybenzoic acid, (S)-1-phenylethanamine |

| Catalyst/Reagent | Stoichiometric coupling reagents (e.g., TiCl4) | Catalytic amounts of a reusable catalyst (e.g., boronic acid) |

| Solvent | Dichloromethane, Pyridine (B92270) | Solvent-free or green solvents (e.g., 2-MeTHF) |

| Byproducts | Stoichiometric waste products | Water |

| Yield | ~93% | Potentially >90% |

Design and Discovery of Next-Generation Catalytic Systems

The development of novel catalytic systems is crucial for advancing the synthesis of this compound and its derivatives. Future research will likely focus on catalysts that are more efficient, selective, and sustainable than current options. While palladium-catalyzed reactions have been employed for the arylation of similar benzamides, the exploration of more earth-abundant and less toxic metal catalysts is a key trend. researchgate.net

Cobalt nanoparticle-based catalysts, for example, have shown promise for the N-alkylation of benzamides with alcohols. nih.govresearchgate.net This "borrowing hydrogen" strategy offers an atom-economical alternative to traditional alkylation methods. researchgate.net The development of highly dispersed cobalt nanoparticles on supports like carbon could lead to robust and recyclable catalysts for the synthesis of N-alkylated benzamides. nih.gov

In addition to metal-based catalysts, organocatalysis presents a metal-free alternative for amide bond formation. The design of new organocatalysts that can facilitate the direct amidation of carboxylic acids and amines under mild conditions is an active area of research. These catalysts offer the advantages of being less sensitive to air and moisture and avoiding metal contamination in the final product.

| Catalyst Type | Example | Key Advantages | Potential Application for this compound |

|---|---|---|---|

| Homogeneous Metal Complexes | Pd(II) pincer complexes | High efficiency and selectivity | N-alkylation with various alcohols |

| Heterogeneous Nanocatalysts | Cobalt nanoparticles on carbon | Recyclability, stability, use of earth-abundant metal | Sustainable N-alkylation with alcohols |

| Organocatalysts | Boronic acid derivatives | Metal-free, mild reaction conditions | Direct amidation of 4-methoxybenzoic acid |

| Biocatalysts | Lipases (e.g., CALB) | High selectivity, green reaction conditions | Enzymatic synthesis from carboxylic acid and amine |

Expansion of the Chemical Space for Benzamide (B126) Derivatives

Expanding the chemical space around the this compound scaffold is a key objective for discovering new compounds with potentially enhanced biological activities. This involves the systematic modification of different parts of the molecule, including the benzoyl and phenylethyl moieties.

Future research will likely explore the introduction of a diverse range of substituents onto the aromatic rings to probe structure-activity relationships. For instance, the synthesis of analogues with different substitution patterns on the benzoyl ring or the phenylethyl group could lead to compounds with improved properties. The use of modern synthetic methodologies, such as late-stage functionalization, will be instrumental in achieving this goal efficiently.

Furthermore, the concept of "scaffold hopping," where the core structure of the molecule is replaced with a different but functionally equivalent one, could be employed to generate novel classes of benzamide derivatives. This strategy can lead to the discovery of compounds with entirely new intellectual property and potentially improved pharmacokinetic profiles.

| Modification Strategy | Target Moiety | Potential New Functionalities | Desired Outcome |

|---|---|---|---|

| Substituent Variation | Benzoyl ring | Halogens, alkyl groups, nitro groups, etc. | Modulation of electronic properties and binding affinity |

| Substituent Variation | Phenylethyl group | Additional substituents on the phenyl ring | Alteration of steric bulk and lipophilicity |

| Bioisosteric Replacement | Amide bond | Thioamides, ureas, sulfonamides | Improved metabolic stability and cell permeability |

| Scaffold Hopping | Benzamide core | Heterocyclic scaffolds | Novel chemical entities with distinct properties |

Integration with High-Throughput Screening for Novel Compound Discovery

The integration of advanced synthetic methodologies with high-throughput screening (HTS) will be a powerful engine for the discovery of new applications for this compound and its derivatives. HTS allows for the rapid testing of large libraries of compounds against a variety of biological targets, significantly accelerating the pace of drug discovery and materials science research. nih.gov

Future research will likely involve the creation of diverse libraries of this compound analogues using combinatorial chemistry approaches. These libraries can then be screened in HTS campaigns to identify "hits" with desired biological activities. The development of robust and miniaturized assays is essential for the successful implementation of HTS.

Moreover, the vast amounts of data generated from HTS will necessitate the use of sophisticated data analysis techniques, including machine learning and artificial intelligence, to identify structure-activity relationships and guide the design of next-generation compounds. This iterative cycle of design, synthesis, and screening will be crucial for optimizing the properties of lead compounds and discovering novel applications for this chemical scaffold.

| Technology | Application | Advantage for this compound Research |

|---|---|---|

| Combinatorial Chemistry | Rapid synthesis of large compound libraries | Efficient exploration of the chemical space around the core scaffold |

| High-Throughput Screening (HTS) | Automated testing of thousands of compounds for biological activity | Accelerated discovery of new biological targets and lead compounds |

| High-Content Screening (HCS) | Multiparametric analysis of cellular responses to compounds | Deeper understanding of the mechanism of action of active derivatives |

| Machine Learning / AI | Analysis of large datasets to predict activity and guide compound design | More efficient optimization of lead compounds and reduced discovery timelines |

Q & A

Basic: What synthetic methodologies are recommended for the preparation of 4-methoxy-N-(1-phenylethyl)benzamide, and how can reaction efficiency be optimized?

The synthesis typically involves coupling 4-methoxybenzoic acid derivatives (e.g., acyl chlorides) with 1-phenylethylamine. Acylation reactions using coupling agents like EDCI/HOBt or trichloroisocyanuric acid (TCCA) enhance efficiency, as seen in analogous benzamide syntheses . Optimization strategies include:

- Solvent selection : Dichloromethane (DCM) or acetonitrile for improved solubility.

- Base choice : Sodium carbonate or pivalate to neutralize HCl byproducts .

- Purification : Recrystallization with methanol or column chromatography ensures high purity (>95%).

Reaction progress should be monitored via TLC or HPLC, with yields validated by NMR (e.g., δ 4.66 ppm for NH protons in related structures) .

Advanced: How do structural modifications to the amide group or aromatic rings affect the compound's biological activity?

Modifications to the amide group (e.g., acylation, alkylation) or aromatic methoxy substituents significantly alter activity. For example:

- Amide acylation : Reduces anticonvulsant potency in analogues, likely due to steric hindrance or reduced hydrogen-bonding capacity .

- Methoxy position : Shifting the methoxy group from the 4-position (para) to 3- or 2-positions (meta/ortho) could disrupt π-π stacking or dipole interactions with target proteins. Computational docking studies (e.g., AutoDock Vina) are recommended to predict binding affinity changes .

- Phenylethyl substituents : Branching or halogenation (e.g., fluorination) may enhance lipophilicity and blood-brain barrier penetration, as observed in related CNS-active compounds .

Basic: What spectroscopic techniques are essential for confirming the structure of this compound?

- 1H/13C-NMR : Key signals include methoxy protons (δ ~3.8 ppm), aromatic protons (δ 6.8–7.5 ppm), and amide NH (δ ~4.6 ppm). Carbon signals for the carbonyl group (C=O) appear at δ ~165–170 ppm .

- FT-IR : Confirm the amide C=O stretch (~1650 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) .

- Mass spectrometry (ESI-MS) : Molecular ion peaks ([M+H]+) should match the exact mass (C16H17NO2, MW 257.32) with fragmentation patterns consistent with the benzamide backbone .

Advanced: How can researchers resolve contradictions in biological activity data across different studies?

Discrepancies may arise from:

- Purity issues : Impurities >5% can skew results. Validate purity via HPLC (e.g., C18 column, acetonitrile/water gradient) and elemental analysis .

- Assay variability : Standardize in vitro models (e.g., neuronal cell lines for anticonvulsant studies) and in vivo doses (e.g., 50–100 mg/kg in rodent models) .

- Statistical rigor : Apply multivariate analysis (ANOVA, Tukey’s test) to compare datasets. For example, used rotorod assays (TD50) and electroshock thresholds (ED50) to quantify toxicity and efficacy .

Basic: What safety considerations are critical when synthesizing and handling this compound?

- Hazard assessment : Conduct a risk analysis for reagents like p-trifluoromethyl benzoyl chloride (corrosive) and sodium pivalate (flammable). Use fume hoods and PPE (gloves, goggles) .

- Mutagenicity : Ames testing for this compound analogues shows mutagenicity on par with benzyl chloride. Handle with nitrile gloves and avoid inhalation .

- Waste disposal : Neutralize acidic/byproduct streams before disposal in accordance with local regulations .

Advanced: What crystallographic techniques are suitable for determining the solid-state structure of this compound?

- Single-crystal X-ray diffraction : Use SHELXL for refinement, as validated in benzamide derivatives. Key parameters: Mo Kα radiation (λ = 0.71073 Å), 89 K cooling to reduce thermal motion .

- Twinned data : For challenging crystals, SHELXE can resolve pseudo-merohedral twinning via HKLF5 format .

- Validation : Check R-factor convergence (<0.05) and residual electron density maps (<0.5 eÅ⁻³) .

Basic: How can researchers assess the compound's stability under varying storage conditions?

- Thermal stability : Perform DSC to identify decomposition temperatures (>150°C for related amides) .

- Light sensitivity : Store in amber vials at –20°C. Monitor degradation via HPLC over 6-month periods .

- Hydrolytic stability : Test in buffered solutions (pH 1–13) to identify labile bonds (e.g., amide hydrolysis at pH <2) .

Advanced: What computational approaches predict the pharmacokinetic properties of this compound?

- ADME profiling : Use SwissADME or QikProp to estimate logP (~3.2), aqueous solubility (–4.5 log mol/L), and CYP450 inhibition (e.g., CYP3A4) .

- Metabolism prediction : GLORYx simulates Phase I/II metabolites, highlighting potential hydroxylation at the phenylethyl group .

- BBB permeability : Molecular dynamics (MD) simulations (GROMACS) can model passive diffusion across lipid bilayers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.